molecular formula C19H19N3O3S B3000085 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895467-85-3

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B3000085
CAS No.: 895467-85-3
M. Wt: 369.44
InChI Key: UYTVQOLBDIVHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group. A propanamide chain is attached to position 2 of the oxadiazole, with a para-tolylthio (p-methylphenylthio) moiety at the propanamide’s third carbon. This structure combines aromatic, sulfur-containing, and amide functionalities, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-7-9-14(10-8-13)26-12-11-17(23)20-19-22-21-18(25-19)15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTVQOLBDIVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and cytotoxic properties.

Structure and Properties

The molecular formula of this compound can be represented as:

C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S

This compound features a 1,3,4-oxadiazole ring which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against resistant strains of bacteria. For instance, compounds with similar structures demonstrated notable activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a focal point in recent studies. In vitro tests revealed that compounds with oxadiazole moieties exhibited selective cytotoxicity against various cancer cell lines such as HeLa, A549, and HepG2. The mechanism behind this activity is often attributed to the ability of these compounds to intercalate DNA or inhibit topoisomerases .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of oxadiazole derivatives:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), A549 (lung), HepG2 (liver).
  • Results : The tested compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa153
MCF7204
A549252
HepG2105

Cytotoxicity Studies

Cytotoxicity studies have shown that while some derivatives can induce cell death in cancer cells, others may exhibit low toxicity towards normal cells. For instance, one study reported that certain oxadiazole derivatives increased the viability of L929 normal cells while effectively reducing cancer cell viability .

Table 3: Cytotoxicity in Normal vs. Cancer Cells

CompoundL929 Viability (%)Cancer Cell Viability (%)
Control100100
This compound9040

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the oxadiazole ring, propanamide chain, or aromatic groups. These modifications significantly alter physical properties, synthetic complexity, and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Analogous Compounds

Compound Name / ID Oxadiazole Substituent Propanamide Substituent Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Source
Target Compound 2-Methoxyphenyl p-Tolylthio Not reported C₂₀H₁₉N₃O₃S 381.45 -
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) 4-Methylphenyl Thiazol-2-yl 135–136 C₁₅H₁₄N₄O₂S₂ 370.44
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) Phenyl 5-Methylthiazol-2-yl 117–118 C₁₅H₁₄N₄O₂S₂ 370.44
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) Sulfonylpiperidinyl p-Tolyl 142–144 C₂₈H₃₂N₄O₅S₂ 516.63
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k) Sulfonylpiperidinyl 2-Ethylphenyl 66–68 C₂₄H₂₇ClN₄O₄S₂ 535.07

Key Observations:

  • Substituent Effects on Melting Points: Bulky or polar groups increase melting points. For example, compound 8i (142–144°C) has a sulfonylpiperidinyl group, which introduces hydrogen bonding and rigidity, compared to 8d (135–136°C) with a simpler 4-methylphenyl group .
  • Molecular Weight: Sulfonylpiperidinyl derivatives (e.g., 8i , 7k ) have higher molecular weights (>500 g/mol) due to complex substituents, which may limit bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.